molecular formula C10H8N2O3 B128678 6,7-Dihydroxyisoquinoline-3-carboxamide CAS No. 146515-42-6

6,7-Dihydroxyisoquinoline-3-carboxamide

Cat. No.: B128678
CAS No.: 146515-42-6
M. Wt: 204.18 g/mol
InChI Key: OJUNRVBMXVTBNF-UHFFFAOYSA-N
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Description

6,7-Dihydroxyisoquinoline-3-carboxamide is a heterocyclic compound featuring an isoquinoline backbone substituted with hydroxyl groups at positions 6 and 7 and a carboxamide moiety at position 2.

Preparation Methods

The synthesis of 6,7-Dihydroxyisoquinoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core, followed by functionalization to introduce the hydroxy and carboxamide groups . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity.

Chemical Reactions Analysis

7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydroxyisoquinoline-3-carboxamide has been investigated for its potential therapeutic properties, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Antimicrobial Agents : Research indicates that this compound may inhibit the growth of certain bacteria and fungi, suggesting its use as an antimicrobial agent.
  • Anticancer Properties : Studies have shown that it can affect pathways involved in cancer cell proliferation and survival, indicating potential as an anticancer drug.

The compound exhibits various biological activities that are being explored:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and protein synthesis, which is crucial for its antimicrobial and anticancer effects.
  • Receptor Interaction : The compound's ability to bind to specific receptors has been studied, which could lead to the development of targeted therapies.

Industrial Applications

In addition to its medicinal properties, this compound is utilized in industrial chemistry:

  • Synthesis of Dyes and Pigments : Its chemical structure allows for modifications that lead to the formation of dyes and pigments used in various industries.
  • Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on cancer cell lines. The results showed that the compound significantly reduced cell viability in several types of cancer cells by inducing apoptosis through the inhibition of specific signaling pathways. This highlights its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and function.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional Differences

The following table summarizes key structural and functional distinctions between 6,7-dihydroxyisoquinoline-3-carboxamide and its analogs:

Compound Name (Example) 6,7 Substituents Position 3 Functional Group Key Properties Biological Implications References
This compound -OH, -OH Carboxamide (-CONH₂) High polarity, H-bond donor/acceptor Potential kinase inhibitor N/A
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) -OCH₃, -OCH₃ Ethyl carboxylate (-COOEt) Lipophilic, ester hydrolysis susceptibility Anticancer activity (in vitro) [52–55]
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) -OCH₃, -OCH₃ Methylsulfonyl (-SO₂CH₃) Electron-withdrawing, metabolic stability Neuroprotective effects [56]
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid -OCH₃, -OCH₃ Carboxylic acid (-COOH) Acidic, high aqueous solubility Enzyme substrate analog [4]
6,7-Dimethoxycoumarin -OCH₃, -OCH₃ Lactone (cyclic ester) Fluorescent, UV stability Antioxidant/pro-drug candidate [3]

Functional Group Impact on Physicochemical Properties

  • Hydroxyl (-OH) vs. Methoxy (-OCH₃):
    The dihydroxy substitution in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy analogs (e.g., 6d, 6e). This enhances aqueous solubility but may reduce membrane permeability. Methoxy groups, as in 6d and 6e, improve lipophilicity and metabolic stability .
  • Carboxamide (-CONH₂) vs. Carboxylate (-COOEt) or Sulfonyl (-SO₂CH₃): The carboxamide group offers balanced hydrogen-bonding interactions without the hydrolytic instability of esters (e.g., 6d) or the strong electron-withdrawing effects of sulfonamides (e.g., 6e). Carboxylic acid derivatives (e.g., in ) exhibit higher acidity, favoring ionic interactions in biological systems .

Q & A

Q. What experimental design considerations are critical for synthesizing 6,7-Dihydroxyisoquinoline-3-carboxamide with high purity?

Methodological Answer :
Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent polarity, and pH) to minimize side reactions. For example, the use of protective groups (e.g., methoxy or benzyl groups) for hydroxyl and carboxamide functionalities can prevent undesired oxidation or hydrolysis . Purification techniques such as high-performance liquid chromatography (HPLC) with reverse-phase columns or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) are critical for isolating the compound in >95% purity. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity and rule out regioisomeric byproducts.

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

Methodological Answer :
Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. For instance, the hydroxyl groups in 6,7-dihydroxyisoquinoline derivatives may exhibit dynamic proton exchange, broadening peaks in DMSO-d6d_6. To address this, use deuterated methanol (CD3_3OD) to stabilize hydroxyl protons and acquire 2D NMR (e.g., COSY, HSQC) for unambiguous assignment . X-ray crystallography is recommended for resolving ambiguities in regiochemistry or hydrogen-bonding networks.

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal due to the compound’s phenolic and carboxamide groups. Validate the method per ICH guidelines by assessing linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . For tissue distribution studies, employ microwave-assisted extraction with acetonitrile/water (70:30) to enhance analyte recovery.

Q. How can researchers evaluate the stability of this compound under varying physiological conditions?

Methodological Answer :
Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate the compound in 0.1M HCl/NaOH at 37°C for 24 hours.
  • Oxidative stress : Expose to 3% H2_2O2_2 at room temperature.
  • Photolytic stability : Use a light cabinet (ICH Q1B) with UV/visible light (320–400 nm).
    Monitor degradation via UPLC-PDA and identify products using HRMS. Stability-indicating methods must resolve parent and degradation peaks with a resolution factor >2.0 .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer :
Variability often stems from inconsistent protection/deprotection of hydroxyl groups. Implement process analytical technology (PAT), such as in-line FTIR, to monitor reaction progress in real time. Optimize crystallization conditions (e.g., cooling rate, antisolvent addition) using Design of Experiments (DoE) to control polymorphic forms. For quality control, enforce strict specifications for residual solvents (e.g., <500 ppm for DMF) and heavy metals (e.g., <10 ppm) via ICP-MS .

Q. How do researchers address conflicting bioactivity data for this compound across different cell lines?

Methodological Answer :
Contradictions may arise from cell-specific metabolic activation or off-target effects. Conduct the following:

  • Dose-response profiling : Use a 10-point dilution series (1 nM–100 μM) to assess IC50_{50} variability.
  • CYP450 inhibition assays : Evaluate whether hepatic metabolism alters compound efficacy.
  • Proteomic profiling : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in responsive vs. resistant cell lines.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings in 3D spheroid models to better mimic in vivo conditions.

Q. What computational methods predict the reactivity of this compound in biological systems?

Advanced Research Focus :
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s redox potential and predict sites prone to enzymatic oxidation (e.g., cytochrome P450-mediated metabolism). Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability, while docking studies (AutoDock Vina) identify potential protein targets (e.g., kinases or DNA topoisomerases) .

Q. How are deuterated analogs of this compound used in pharmacokinetic studies?

Advanced Research Focus :
Deuterium labeling at non-labile positions (e.g., C-3 of the carboxamide group) enhances metabolic stability and extends half-life. Use 2^2H-labeled analogs as internal standards in LC-MS to improve quantification accuracy. In vivo studies in rodent models require dosing at 1–5 mg/kg, with plasma samples analyzed via MRM (multiple reaction monitoring) to track parent compound and metabolites .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Storage : Keep in amber vials under inert gas (N2_2) at −20°C to prevent oxidation.
  • Waste disposal : Neutralize acidic/basic residues before incineration. Refer to Safety Data Sheets (SDS) for spill management .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Advanced Research Focus :
Perform Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100 to detect mutagenicity. Quantify residual alkylating agents (e.g., methyl iodide) via GC-MS headspace analysis, adhering to ICH M7 limits (<1.5 μg/day). For metal catalysts (e.g., Pd), use ICP-MS with a detection limit of 0.1 ppm .

Properties

CAS No.

146515-42-6

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6,7-dihydroxyisoquinoline-3-carboxamide

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15)

InChI Key

OJUNRVBMXVTBNF-UHFFFAOYSA-N

SMILES

C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N

Isomeric SMILES

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N

Canonical SMILES

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N

Synonyms

3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI)

Origin of Product

United States

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